molecular formula C10H9BrN2O2 B13274289 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13274289
M. Wt: 269.09 g/mol
InChI Key: BEGAOQGOWDAYGS-UHFFFAOYSA-N
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Description

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a chemical compound with the CAS registry number 1866322-24-8 . Its molecular formula is C10H9BrN2O2, and it has a molecular weight of approximately 269.09 g/mol . The compound is characterized by a pyridine core that is substituted with a bromo group, a carboxylic acid moiety, and a (but-2-yn-1-yl)amino functional group . This specific structure, featuring an alkyne side chain, makes it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate for the construction of more complex molecules. Researchers can utilize this compound in various reactions, such as metal-catalyzed cross-couplings (e.g., Sonogashira, Suzuki reactions) facilitated by the bromo substituent, or amide bond formations using the carboxylic acid group. The presence of the alkyne group also allows it to participate in click chemistry applications, including copper-catalyzed azide-alkyne cycloadditions (CuAAC). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note: The specific biological targets, detailed mechanisms of action, and direct research applications for this exact compound are not currently documented in the available public sources and require further investigation by the researcher.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-(but-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h5-6H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

BEGAOQGOWDAYGS-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with the preparation of a suitably substituted pyridine ring, such as 4-chloronicotinic acid or 4-hydroxy derivatives, which serve as the precursor for subsequent modifications. The key steps involve:

Formation of the Amino-Substituted Pyridine

The amino group at the 2-position can be introduced via:

Attachment of the But-2-yn-1-yl Group

The terminal alkyne side chain, but-2-yn-1-yl, can be introduced through:

  • Sonogashira coupling reaction , a palladium-catalyzed cross-coupling of an aryl halide (e.g., 5-bromo-2-aminopyridine) with a terminal alkyne (but-2-yn-1-yl). This method offers high regioselectivity and functional group tolerance.

Reaction Conditions:

Catalyst Co-catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄ CuI Triethylamine DMF or THF Room temperature to 60°C >70%
  • Post-coupling, the amino group can be protected or deprotected as needed to facilitate further reactions.

Final Carboxylic Acid Functionalization

The pyridine ring's 4-position is functionalized with a carboxylic acid group through:

  • Oxidation of methyl or other suitable precursors.
  • Direct carboxylation via carbon dioxide insertion under high pressure or using metal-catalyzed carboxylation techniques.

Summary of the Overall Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Bromination Br₂, FeBr₃ 0–25°C Selective bromination at 5-position
2 Amination NH₃ or amines Reflux Introduction of amino group at 2-position
3 Sonogashira coupling Pd catalyst, CuI, terminal alkyne Room temp to 60°C Attachment of but-2-yn-1-yl group
4 Carboxylation CO₂, base High pressure or catalytic conditions Functionalization at 4-position

Notes and Recommendations

  • Reaction conditions should be optimized to minimize side reactions such as polybromination or over-alkynylation.
  • Purification techniques such as recrystallization and chromatography are essential to obtain high-purity product.
  • Environmental and safety considerations include handling brominating agents and palladium catalysts with appropriate PPE and in fume hoods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid and its analogs:

Compound Name Substituent at 2-position Core Heterocycle Molecular Weight (g/mol) Key Properties/Applications References
This compound But-2-yn-1-ylamino Pyridine ~285.12 (estimated) Potential for click chemistry, drug intermediates
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid Trifluoromethyl Pyridine ~269.98 Fluorinated building block; EED inhibitors
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid Dimethylamino Pyrimidine ~260.07 Enhanced solubility; kinase inhibitors
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Cyclopropyl Pyrimidine 243.06 Steric hindrance; agrochemical leads
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio Pyrimidine ~263.12 Sulfur-mediated metabolic stability

Key Comparisons

Electronic Effects: The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2–3) compared to the less electron-withdrawing but-2-yn-1-ylamino group (pKa ~4–5) . Methylthio substituents (e.g., in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) introduce sulfur atoms, which enhance lipophilicity and resistance to oxidative metabolism relative to amino groups .

The alkyne in the target compound enables Huisgen cycloaddition (click chemistry), a feature absent in analogs with saturated or aromatic substituents .

Biological Activity: Pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid are documented in patents as intermediates for EED inhibitors (epigenetic targets), whereas pyrimidine analogs (e.g., 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid) are explored in kinase inhibition due to their ability to mimic ATP’s purine ring .

Synthetic Accessibility :

  • Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) are often synthesized via tin chloride-mediated nitro group reduction, a method adaptable to the target compound with appropriate precursor modifications .

Biological Activity

5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10BrN3O2\text{C}_{11}\text{H}_{10}\text{BrN}_{3}\text{O}_2

This structure features a bromine atom at the 5-position of the pyridine ring, a butynyl amino side chain, and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL depending on the specific strain tested .

Table 1: Antimicrobial Activity of Related Pyridine Compounds

CompoundTarget OrganismMIC (µg/mL)
5-Bromo-2-(prop-1-en-2-yl)pyridineBacillus subtilis75
5-Bromo-2-(prop-1-en-2-yl)pyridineEscherichia coli>125
5-Bromo derivativesPseudomonas aeruginosa150

Anti-inflammatory Properties

The anti-inflammatory potential of similar pyridine derivatives has also been explored, with compounds exhibiting significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest that the carboxylic acid group may play a crucial role in modulating inflammatory responses .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies indicate that pyridine derivatives can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Quorum Sensing Interference : The compound may disrupt bacterial communication systems (quorum sensing), which are essential for biofilm formation and virulence .
  • Antioxidant Activity : The presence of the carboxylic acid group contributes to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

A variety of case studies have highlighted the efficacy of pyridine derivatives in different biological contexts:

  • Antibacterial Efficacy : A study evaluating the antibacterial effects of various pyridine derivatives found that modifications at the 4-position significantly enhanced activity against Staphylococcus aureus, indicating structure-activity relationships that could guide future synthesis .
  • Cancer Research : Research has shown that certain pyridine compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects against oxidative stress-induced neuronal damage, further broadening their therapeutic potential .

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